
1,4-Benzodioxan-2-carboxylic acid
Overview
Description
1,4-Benzodioxan-2-carboxylic acid is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol . This compound is known for its unique structure, which includes a benzodioxane ring fused with a carboxylic acid group, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
1,4-Benzodioxan-2-carboxylic acid, also known as 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid or 1,4-Benzodioxane-2-carboxylic Acid, is a chiral synthon . It is primarily used in the preparation of doxazosin mesylate , a drug used for treating benign prostatic hyperplasia .
Mode of Action
It is known that it is used as a chiral synthon in the synthesis of doxazosin mesylate . This suggests that it may interact with its targets in a way that contributes to the therapeutic effects of doxazosin mesylate.
Biochemical Pathways
It is used in the synthesis of doxazosin mesylate , which is known to inhibit the alpha-1 adrenergic receptors . This inhibition relaxes the smooth muscles in the prostate and bladder neck, leading to improved urine flow and decreased symptoms of benign prostatic hyperplasia .
Result of Action
Its derivative doxazosin mesylate is known to have therapeutic effects in the treatment of benign prostatic hyperplasia . This suggests that this compound may contribute to these effects through its role in the synthesis of doxazosin mesylate.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a starting material for the production of the drug doxazosin mesylate . The catalytic ability of some commercial lipases for preparations of the (S) enantiomer of 1,4-Benzodioxan-2-carboxylic acid from (±) methyl 1,4-benzodioxin-2-carboxylate has been reported .
Molecular Mechanism
It is known that this compound is used as an intermediate in the synthesis of doxazosin mesylate
Preparation Methods
1,4-Benzodioxan-2-carboxylic acid can be synthesized through several methods. One common approach involves the enantioselective hydrolysis of (R,S)-methyl 1,4-benzodioxan-2-carboxylate using lipases . This method is particularly useful for producing the (S)-enantiomer, which is a key intermediate in the synthesis of doxazosin mesylate, a drug used to treat hypertension and benign prostatic hyperplasia . Another method involves the decarboxylative amination or fluorination reactions . Industrial production methods typically involve the use of crystalline salts to separate the (S) and ® isomers .
Chemical Reactions Analysis
1,4-Benzodioxan-2-carboxylic acid undergoes various chemical reactions, including:
Decarboxylative Amination:
Substitution Reactions: The compound can undergo substitution reactions where different functional groups replace the carboxylic acid group.
Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides and various amines for the synthesis of diamides . Major products formed from these reactions include amides, esters, and fluorinated derivatives .
Scientific Research Applications
1,4-Benzodioxan-2-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1,4-Benzodioxan-2-carboxylic acid can be compared with other similar compounds, such as:
1,4-Benzodioxane: This compound lacks the carboxylic acid group and is used as a building block in organic synthesis.
Doxazosin Related Compound D: This compound is structurally similar and is used as an impurity standard in the synthesis of doxazosin mesylate.
1,2-Ethylenedioxybenzene:
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHAQMOBKLWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957891 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-80-7 | |
| Record name | 1,4-Benzodioxane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzodioxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BENZODIOXANE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9Z56HV1B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research primarily focuses on the synthesis and characterization of 1,4-benzodioxane-2-carboxylic acid and its derivatives. While the texts mention its use as a building block for pharmaceuticals and bioactive compounds, they don't delve into the specific interactions with biological targets or downstream effects. Further research would be needed to answer this question completely.
ANone: The provided texts don't explicitly state the molecular formula, weight, or spectroscopic data for 1,4-benzodioxane-2-carboxylic acid. This information can be found in chemical databases or derived from its structure.
A: The provided research doesn't specifically address material compatibility or stability under various conditions. [] This information would be crucial for practical applications and would require further investigation.
A: The provided research primarily focuses on 1,4-benzodioxane-2-carboxylic acid as a building block rather than a catalyst. Therefore, details on its catalytic properties, reaction mechanisms, and selectivity are not discussed. [, , ]
A: The provided research doesn't mention the use of computational chemistry, modeling, or QSAR studies for 1,4-benzodioxane-2-carboxylic acid. [] Employing these techniques could provide valuable insights into its properties and potential applications.
A: While the research highlights the significance of the chiral carbon at the 2-position for biological activity, it doesn't provide a detailed SAR analysis for 1,4-benzodioxane-2-carboxylic acid. [] Investigating the impact of various substitutions on the benzodioxane ring could elucidate the SAR and guide the development of more potent and selective derivatives.
A: The provided research primarily focuses on the synthesis of 1,4-benzodioxane-2-carboxylic acid and doesn't delve into its stability under various conditions or formulation strategies to enhance its properties. [, ] Further research in this area would be beneficial for developing it into a pharmaceutical product.
ANone: The provided research doesn't touch upon SHE regulations or concerns related to 1,4-benzodioxane-2-carboxylic acid. It's crucial to conduct thorough safety and toxicological assessments before its broader application.
A: The documents primarily focus on the synthetic aspects of 1,4-benzodioxane-2-carboxylic acid and don't provide information on its PK/PD properties, ADME profile, or in vivo activity and efficacy. [, ] These aspects are crucial for understanding its behavior as a potential drug candidate.
A: The research doesn't discuss any in vitro or in vivo efficacy studies for 1,4-benzodioxane-2-carboxylic acid. Conducting such studies would be vital to evaluate its therapeutic potential. []
A: The provided research doesn't offer insights into resistance mechanisms or cross-resistance associated with 1,4-benzodioxane-2-carboxylic acid. [] This is an important aspect to consider, especially for compounds intended for therapeutic applications.
A: The provided research doesn't delve into the toxicology and safety profile of 1,4-benzodioxane-2-carboxylic acid. [] Conducting thorough toxicological studies is crucial to determine its safety profile and potential risks.
A: The research primarily focuses on the synthesis of 1,4-benzodioxane-2-carboxylic acid and doesn't explore drug delivery and targeting strategies. [] Investigating such strategies could enhance its therapeutic efficacy and reduce potential side effects.
A: The research doesn't discuss any biomarkers related to 1,4-benzodioxane-2-carboxylic acid. [] Identifying potential biomarkers could prove invaluable in understanding its mechanism of action and predicting treatment outcomes.
A: The research primarily focuses on the chemical synthesis and potential pharmaceutical applications of 1,4-benzodioxane-2-carboxylic acid without addressing its environmental impact or degradation. [] Assessing these factors is crucial to ensure its responsible use and minimize potential ecological risks.
A: While the research doesn't directly address dissolution and solubility studies for 1,4-benzodioxane-2-carboxylic acid, it mentions using methanol as a co-solvent in its biocatalytic synthesis. [, ] Investigating its solubility in various media is essential to understand its bioavailability and optimize its formulation for different applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


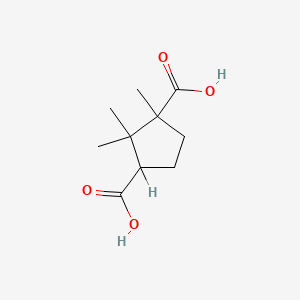

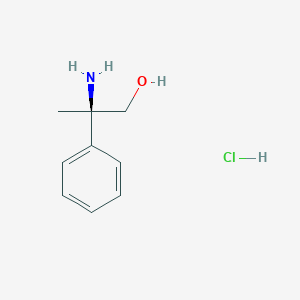
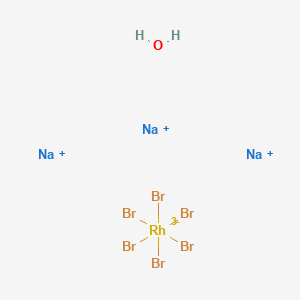


![15-oxa-10,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B6593028.png)
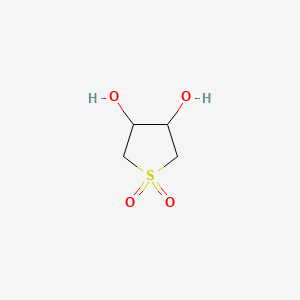
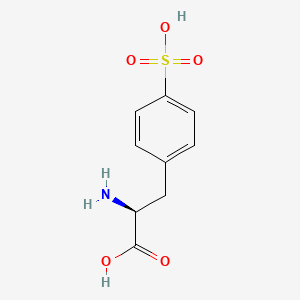

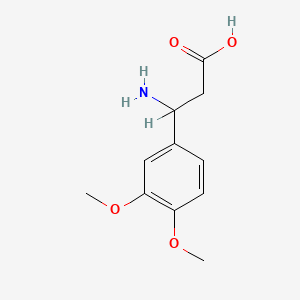


![2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid](/img/structure/B6593071.png)
